molecular formula C18H24N2O5S B098928 (2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid CAS No. 17730-18-6

(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid

Cat. No. B098928
CAS RN: 17730-18-6
M. Wt: 380.5 g/mol
InChI Key: QHSSZNCPOQRYPJ-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with multiple functional groups. It contains a pyrrolidine ring, a phenyl group, a carboxylic acid group, and a methylsulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The pyrrolidine ring provides a cyclic structure, the phenyl group contributes to the aromaticity, the carboxylic acid group adds polarity, and the methylsulfanyl group introduces sulfur into the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For instance, the carboxylic acid group could undergo reactions such as esterification or amide formation . The pyrrolidine ring might participate in reactions typical of cyclic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For instance, its solubility would be influenced by the polar carboxylic acid group and the nonpolar phenyl group .

Scientific Research Applications

Synthesis and Structural Analysis

  • Innovative synthesis techniques have been developed for creating complex molecules with potential therapeutic applications. For example, a novel route for synthesizing highly congested aryl-tethered 2-aminobenzylamines through ring transformation of 2-pyranones has been explored, highlighting the versatility of sulfur-containing compounds in synthesis (Farhanullah, Samrin, & Ram, 2007).
  • Research on amino acid derivatives of benzoyl isothiocyanate has provided insights into crystal structures and theoretical predictions of reactivity, demonstrating the importance of understanding molecular interactions for developing new chemical entities (Odame, Hosten, Betz, Lobb, & Tshentu, 2015).

Medicinal Chemistry Applications

  • Fluorinated amino acids, such as perfluoro-tert-butyl 4-hydroxyproline, have been synthesized for sensitive applications in 19F NMR, indicating their utility in probing and medicinal chemistry due to distinct conformational preferences and high sensitivity in NMR applications (Tressler & Zondlo, 2014).
  • N-Substituted-β-amino acid derivatives have shown antimicrobial activity, underscoring the potential of such compounds in addressing resistant bacterial strains. This suggests a promising avenue for developing new antimicrobial agents (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical, appropriate precautions should be taken when handling it to avoid potential risks .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, exploration of its potential applications, and detailed study of its physical and chemical properties .

properties

IUPAC Name

(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-26-11-9-14(17(22)23)19-16(21)15-8-5-10-20(15)18(24)25-12-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3,(H,19,21)(H,22,23)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSSZNCPOQRYPJ-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid

CAS RN

17730-18-6
Record name 1-[(Phenylmethoxy)carbonyl]-L-prolyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17730-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-[(phenylmethoxy)carbonyl]-L-prolyl]-L-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.